molecular formula C21H26N6O4 B021813 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione CAS No. 19972-09-9

7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione

Cat. No. B021813
CAS RN: 19972-09-9
M. Wt: 426.5 g/mol
InChI Key: ZXQLCTFFNCGCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research.

Mechanism Of Action

7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 works by selectively blocking the dopamine D1 receptor, which is a subtype of dopamine receptor that is primarily located in the brain. By blocking this receptor, 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 prevents the binding of dopamine, thereby reducing the activity of the dopamine system.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 depend on the specific experimental conditions and the dose used. In general, however, 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 has been shown to reduce the activity of the dopamine system, which can lead to a range of effects, including changes in behavior, mood, and cognition.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 is its selectivity for the dopamine D1 receptor, which allows for more precise manipulation of the dopamine system in experimental settings. However, like all drugs, 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 has limitations, including the potential for off-target effects and the need for careful dose titration to avoid unwanted side effects.

Future Directions

There are many potential future directions for research involving 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390. Some possible areas of investigation include the role of dopamine D1 receptors in neurological and psychiatric disorders, the development of new drugs that target the dopamine system, and the use of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 in combination with other drugs to achieve specific therapeutic outcomes.

Synthesis Methods

The synthesis of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 involves several steps, including the reaction of 4-benzyloxy-1-piperazinecarboxylic acid with 2-bromo-1-(1-hydroxyethyl)benzene, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been particularly useful in the study of drug addiction, as dopamine is known to play a key role in the reward pathway of the brain.

properties

CAS RN

19972-09-9

Product Name

7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione

Molecular Formula

C21H26N6O4

Molecular Weight

426.5 g/mol

IUPAC Name

7-[3-(4-benzoylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H26N6O4/c1-23-18-17(20(30)24(2)21(23)31)27(14-22-18)13-16(28)12-25-8-10-26(11-9-25)19(29)15-6-4-3-5-7-15/h3-7,14,16,28H,8-13H2,1-2H3

InChI Key

ZXQLCTFFNCGCAD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O

Canonical SMILES

CN1C=C2C(=NC(=O)N2CC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O)N(C1=O)C

synonyms

7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione

Origin of Product

United States

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